molecular formula C9H17NO3 B1266812 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid CAS No. 5001-38-7

2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid

Cat. No.: B1266812
CAS No.: 5001-38-7
M. Wt: 187.24 g/mol
InChI Key: RWZPGQYFIRIGPB-UHFFFAOYSA-N
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Description

2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is known for its unique structure, which includes an aminooxy group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid typically involves the reaction of hexanoic acid with an appropriate aminooxy compound under controlled conditions. One common method involves the condensation of hexanoic acid with propan-2-ylideneaminooxy, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-{[(Methoxy)amino]oxy}hexanoic acid
  • 2-{[(Ethoxy)amino]oxy}hexanoic acid
  • 2-{[(Butan-2-ylidene)amino]oxy}hexanoic acid

Comparison: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is unique due to its specific aminooxy group, which imparts distinct reactivity and properties compared to similar compounds. The presence of the propan-2-ylidene group can influence the compound’s stability, solubility, and interaction with other molecules .

Properties

IUPAC Name

2-(propan-2-ylideneamino)oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-5-6-8(9(11)12)13-10-7(2)3/h8H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPGQYFIRIGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)ON=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291816
Record name 2-(Propan-2-ylideneamino)oxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-38-7
Record name NSC78397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Propan-2-ylideneamino)oxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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